![molecular formula C10H13Cl2NO2 B4948803 2-[2-(2,4-Dichlorophenoxy)ethylamino]ethanol](/img/structure/B4948803.png)
2-[2-(2,4-Dichlorophenoxy)ethylamino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2,4-Dichlorophenoxy)ethylamino]ethanol is an organic compound with the molecular formula C10H13Cl2NO2. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a dichlorophenoxy group, which imparts unique chemical properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Dichlorophenoxy)ethylamino]ethanol typically involves the reaction of 2,4-dichlorophenol with ethylene oxide to form 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then reacted with ethylene diamine under controlled conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the use of advanced techniques to control temperature, pressure, and reaction time. The final product is purified through distillation and crystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2,4-Dichlorophenoxy)ethylamino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide and potassium carbonate are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted phenoxyethanols, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[2-(2,4-Dichlorophenoxy)ethylamino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of herbicides, pesticides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(2,4-Dichlorophenoxy)ethylamino]ethanol involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group is known to interfere with cellular processes, leading to the inhibition of enzyme activity and disruption of cellular functions. The compound’s effects are mediated through its binding to specific receptors and enzymes, which modulate various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2-(2,4-Dichlorophenoxy)ethanol: An intermediate in the synthesis of 2-[2-(2,4-Dichlorophenoxy)ethylamino]ethanol.
2-(2,4-Dichlorophenoxy)propionic acid: Another herbicide with similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
2-[2-(2,4-dichlorophenoxy)ethylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO2/c11-8-1-2-10(9(12)7-8)15-6-4-13-3-5-14/h1-2,7,13-14H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZYAOUKGOGLMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCNCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S*,5R*)-1,3,3-trimethyl-6-[5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B4948722.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}ethanamine](/img/structure/B4948733.png)
![N-(4-{[3-(benzyloxy)benzoyl]amino}phenyl)-2-chlorobenzamide](/img/structure/B4948743.png)
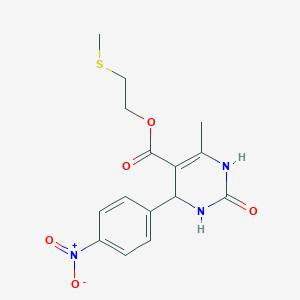
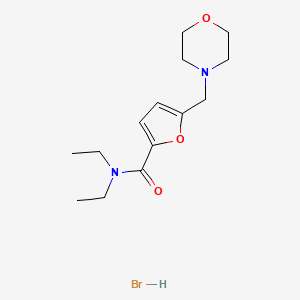
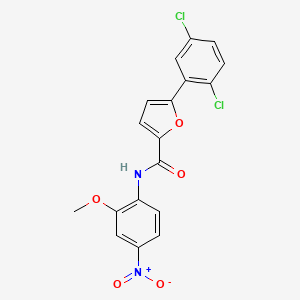
![Methyl 4-({[(4-butoxyphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B4948765.png)
![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-2-(4-ethyl-1-piperazinyl)acetamide](/img/structure/B4948774.png)

![N-{3-[(tert-butylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B4948787.png)
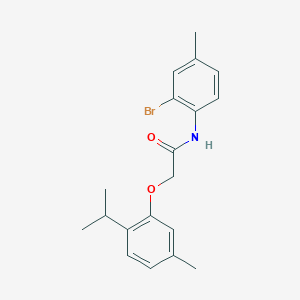

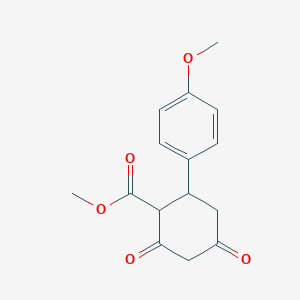
![7-methyl-5-(4-nitrophenyl)-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4948822.png)
